Product packaging for Dimethyldinitrosoethylenediamine(Cat. No.:CAS No. 13256-12-7)

Dimethyldinitrosoethylenediamine

Cat. No.: B086848
CAS No.: 13256-12-7
M. Wt: 146.15 g/mol
InChI Key: YHIARNFLMZPJGR-UHFFFAOYSA-N
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Description

Contextualization within N-Nitroso Compound Chemistry

N-nitroso compounds are characterized by the presence of a nitroso group (–N=O) attached to a nitrogen atom. wikipedia.org The general structure for N-nitrosamines is R₂N−N=O, where R is typically an alkyl group. wikipedia.org These compounds are generally formed through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂). wikipedia.orgnih.gov Nitrous acid itself is often generated from nitrites under acidic conditions. wikipedia.org This reaction is fundamental to understanding the presence of nitrosamines in various environments, including cured meats, tobacco smoke, and as impurities in pharmaceutical products. wikipedia.orgdelaware.gov

The chemistry of N-nitrosamines is complex; their formation can be influenced by factors like temperature, pH (acidity), and the presence of inhibitors such as ascorbic acid. nih.gov Structurally, the core C₂N₂O unit in nitrosamines is planar, a feature confirmed by X-ray crystallography. wikipedia.org

Historical Trajectory of Research on N,N'-Dimethyl-N,N'-dinitrosoethylenediamine and Related Nitrosamines

The scientific journey to understand nitrosamines has been long and has undergone significant shifts in focus, driven by new discoveries and analytical advancements.

The study of nitroso compounds dates back to the 1870s. acs.orglgcstandards.com The term "nitrosamine" was first introduced by Otto Witt in 1878 to describe a substituted ammonia (B1221849) containing the nitrosyl group. skpharmteco.com Early research focused on the fundamental synthesis and reactions of these compounds. acs.org A pivotal moment in nitrosamine (B1359907) research occurred in 1956 when British scientists John Barnes and Peter Magee reported that N-nitrosodimethylamine (NDMA) produced liver tumors in rats. wikipedia.orgnih.gov This discovery was a landmark, establishing the carcinogenic potential of this class of compounds and setting the stage for decades of further investigation. lgcstandards.comacs.org Subsequent studies linked nitrosamines to cancers in farm animals that had been fed fish meal preserved with nitrite (B80452), which reacted with amines in the fish to produce dimethylnitrosamine. wikipedia.orglgcstandards.com

Following the discovery of their carcinogenicity, the focus of nitrosamine research expanded significantly from the 1970s onward. lgcstandards.com Scientists began to identify the presence of N-nitrosamines in a wide array of consumer products, including preserved foods, beer, tobacco products, and cosmetics. delaware.govlgcstandards.com This led to a paradigm shift where nitrosamines were viewed as important environmental and dietary contaminants. nih.gov

A more recent and significant evolution in research occurred in June 2018, when N-nitrosodimethylamine (NDMA) was unexpectedly detected in batches of the blood pressure medication valsartan. lgcstandards.comacs.org This finding triggered widespread regulatory action and led to the discovery of other nitrosamines in different drugs, such as ranitidine (B14927) and metformin. lgcstandards.comchemistryworld.com This event highlighted the potential for nitrosamine formation during the synthesis and storage of pharmaceutical products, a risk that was previously underestimated. acs.orglgcstandards.com Consequently, research has intensified on understanding formation pathways in drug products, including the role of trace nitrite impurities in excipients and degradation of the active pharmaceutical ingredients (APIs) themselves. lgcstandards.com This has also led to the identification of a new class of impurities known as nitrosamine drug-substance-related impurities (NDSRIs). lgcstandards.com

Table of Key Historical Milestones in Nitrosamine Research

Year Milestone Significance
1878 Otto Witt introduces the term "nitrosamine". skpharmteco.com Establishes the nomenclature for this class of compounds.
1956 Barnes and Magee report that NDMA is carcinogenic in rats. wikipedia.orgnih.gov First definitive link between a nitrosamine and cancer, launching the field of nitrosamine toxicology.
1970s Research identifies nitrosamines in food, tobacco, and other consumer products. lgcstandards.com Broadens the scope of concern to widespread environmental and dietary exposure.

| 2018 | NDMA is detected in valsartan, a widely used medication. lgcstandards.comacs.org | Shifts research focus to include nitrosamine impurities in pharmaceuticals, leading to major regulatory changes. |

The understanding of nitrosamine chemistry has been built on a strong interplay between experimental work and theoretical modeling. In the early to mid-20th century, experimental techniques such as dipole moment measurements and spectroscopy were used to probe the structure of nitroso compounds. acs.org

With growing concerns about their presence as contaminants, highly sensitive experimental methods were developed to detect and quantify trace levels of nitrosamines in complex matrices like food and water. skpharmteco.com More recently, experimental studies have focused on the conditions leading to nitrosamine formation in solid drug products. These experiments have shown that factors such as the solubility of the amine, the level of nitrite impurity, local acidity, and the manufacturing process all influence the rate and extent of nitrosation. researchgate.netnih.gov

These experimental observations are increasingly complemented by theoretical and computational studies. acs.orgresearchgate.net Theoretical models are used to calculate the kinetics and mechanisms of reactions, such as the nitrosation of secondary and tertiary amines. freethinktech.comresearchgate.net For example, computational studies have been employed to understand the formation mechanism of NDMA from the degradation of the drug ranitidine. freethinktech.com This synergy allows researchers to predict the potential for nitrosamine formation under various conditions, aiding in risk assessment and the development of mitigation strategies. acs.org The combination of observing nitrosamine formation in real-world samples and then using theoretical chemistry to understand why it forms is a powerful approach that continues to drive the field. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N4O2 B086848 Dimethyldinitrosoethylenediamine CAS No. 13256-12-7

Properties

IUPAC Name

N-methyl-N-[2-[methyl(nitroso)amino]ethyl]nitrous amide
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InChI

InChI=1S/C4H10N4O2/c1-7(5-9)3-4-8(2)6-10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIARNFLMZPJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20927720
Record name N,N'-Ethane-1,2-diylbis(N-methylnitrous amide)
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Molecular Weight

146.15 g/mol
Source PubChem
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CAS No.

13256-12-7
Record name Dinitrosodimethylethylenediamine
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Record name Dimethyldinitrosoethylenediamine
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Record name N,N'-Ethane-1,2-diylbis(N-methylnitrous amide)
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Record name methyl({2-[methyl(nitroso)amino]ethyl})nitrosoamine
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Record name Dinitrosodimethylethylenediamine
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Advanced Synthetic Methodologies for Dimethyldinitrosoethylenediamine and Analogues

Nitrosation Reactions of Diamines: Mechanisms and Selectivity

The synthesis of N-nitroso compounds, including Dimethyldinitrosoethylenediamine, predominantly involves the nitrosation of amine precursors. This class of reactions is characterized by the introduction of a nitroso group (-NO) into an organic molecule.

Formation of N-Nitroso Derivatives from Secondary Amine Precursors

The formation of N-nitrosamines from secondary amine precursors is a well-established chemical transformation. sci-hub.se In the case of this compound, the precursor is N,N'-dimethylethylenediamine, a secondary diamine. The general mechanism involves the reaction of the nucleophilic nitrogen atom of the secondary amine with an electrophilic nitrosating agent. wikipedia.org This reaction is essentially an N-N bond formation process. sci-hub.se

The reactivity of secondary amines in nitrosation reactions is influenced by their basicity and the steric hindrance around the nitrogen atom. sci-hub.se Secondary amines are considered highly reactive precursors for nitrosamine (B1359907) formation. nih.gov The reaction proceeds through the attack of the unprotonated amine on the nitrosating species. nih.gov

Role of Nitrosating Agents in this compound Synthesis

A variety of nitrosating agents can be employed for the synthesis of nitrosamines. The choice of agent can significantly impact the reaction conditions and efficiency. sci-hub.se The most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a mineral acid. wikipedia.orgrsc.org

Other nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl chloride (NOCl), and nitrosonium tetrafluoroborate (B81430) (NOBF₄). nih.govrsc.org The reactivity of these agents varies, with some requiring harsher conditions than others. For instance, the nitrosation of less nucleophilic substrates may necessitate the use of more powerful nitrosonium ion ([NO⁺]) carriers. sci-hub.se In aqueous solutions, N₂O₃ can react with secondary amines to produce the corresponding nitrosamines. nih.gov

A notable alternative is tert-butyl nitrite (TBN), which has been demonstrated to be an effective nitrosating agent under mild, acid-free conditions. rsc.orgschenautomacao.com.br This reagent offers advantages in terms of substrate compatibility, particularly for molecules containing acid-labile functional groups. rsc.org

Table 1: Comparison of Common Nitrosating Agents

Nitrosating Agent Formula Typical Generation/Use Conditions
Nitrous Acid HNO₂ In situ from NaNO₂ and strong acid Acidic
Dinitrogen Trioxide N₂O₃ - Can be used in organic solvents
Dinitrogen Tetroxide N₂O₄ - -
Nitrosyl Chloride NOCl - -
Nitrosonium Tetrafluoroborate NOBF₄ - -
tert-Butyl Nitrite TBN Used directly Mild, acid-free

Strategies for Controlled Synthesis and Derivatization Pathways

The controlled synthesis of this compound requires careful management of reaction parameters to maximize yield and purity. The pH of the reaction medium is a critical factor, as the nitrosation process is often enhanced at acidic pH. However, at very low pH, the amine precursor can become protonated, which reduces its nucleophilicity and reactivity. nih.gov Therefore, a balance must be struck to ensure an optimal rate of nitrosation. nih.gov

Derivatization of the precursor, N,N'-dimethylethylenediamine, has been explored in various contexts, which can inform synthetic strategies. For instance, it has been used as a derivatizing agent for the analysis of short-chain fatty acids and retinoic acids by liquid chromatography-mass spectrometry. nih.govsigmaaldrich.com These derivatization reactions typically target the amine functional groups. Such strategies could potentially be adapted to create analogues of this compound by introducing different functional groups onto the ethylenediamine (B42938) backbone prior to or after nitrosation. N,N'-dimethylethylenediamine also serves as a ligand in the synthesis of coordination compounds and as a template in the creation of molecular sieves, highlighting its chemical versatility. sigmaaldrich.com

Principles of Green Chemistry in Nitrosamine Synthesis

The application of green chemistry principles to the synthesis of nitrosamines aims to reduce the environmental impact and improve the safety of these processes. rsc.org Key principles of green chemistry include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. youtube.com

A significant advancement in the green synthesis of N-nitrosamines is the use of tert-butyl nitrite (TBN) under solvent-free conditions. rsc.orgrsc.org This methodology offers several advantages:

Solvent-Free Conditions: Eliminating the need for solvents reduces environmental pollution and can lead to cost-effective and higher-yielding reactions. rsc.org

Acid- and Metal-Free: The process avoids the use of strong acids and metal catalysts, which can be corrosive, hazardous, and difficult to remove from the final product. rsc.org

Mild Reaction Conditions: The nitrosation can often be carried out at room temperature. rsc.org

High Yields and Easy Isolation: The reported procedures often result in excellent yields of the desired N-nitroso compounds with straightforward purification. rsc.org

Benign Byproduct: The reaction with TBN produces tert-butanol, a relatively benign byproduct that is easily removed. schenautomacao.com.br

This approach aligns with several principles of green chemistry, including waste prevention, the use of less hazardous reagents, and designing for energy efficiency. youtube.com

Table 2: Green Chemistry Aspects of TBN-Mediated Nitrosation

Green Chemistry Principle Application in TBN-Mediated Nitrosation
Prevention of Waste High yields and atom economy reduce waste generation.
Safer Solvents and Auxiliaries The reaction can be performed under solvent-free conditions.
Design for Energy Efficiency Reactions often proceed at room temperature, minimizing energy input.
Less Hazardous Chemical Synthesis Avoids the use of strong mineral acids and metal catalysts.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N,N'-dimethylethylenediamine
Nitrous Acid
Sodium Nitrite
Dinitrogen Trioxide
Dinitrogen Tetroxide
Nitrosyl Chloride
Nitrosonium Tetrafluoroborate
tert-Butyl Nitrite
tert-Butanol
Short-chain fatty acids

Reaction Mechanisms and Chemical Transformations of Dimethyldinitrosoethylenediamine

Mechanistic Studies of Nitrosamine (B1359907) Reactivity

The reactivity of nitrosamines is a well-studied area, with implications ranging from synthetic chemistry to toxicology. The presence of two such groups in Dimethyldinitrosoethylenediamine suggests a rich and varied chemical reactivity.

The transformation of N-nitrosamines often proceeds through the formation of highly reactive intermediates. In biological systems, the carcinogenicity of simple nitrosamines like N-nitrosodimethylamine (NDMA) is initiated by enzymatic α-hydroxylation via cytochrome P450. nih.gov This process leads to an unstable α-hydroxynitrosamine which can decompose to a diazonium ion, a potent DNA alkylating agent. nih.gov A similar metabolic activation pathway can be postulated for N,N'-Dimethyl-N,N'-dinitrosoethylenediamine, potentially forming mono- or di-α-hydroxylated species.

Under non-biological conditions, such as thermal decomposition, the cleavage of the N-NO bond is a common pathway. For instance, the thermal decomposition of related energetic materials like 3,7-dinitro-1,3,5,7-tetraazabicyclo nih.govnih.govnih.govnonane (DPT) involves N-NO2 bond scission. researchgate.net For this compound, homolytic cleavage of the N-N bond would generate aminyl and nitric oxide radicals. Heterolytic cleavage, on the other hand, could lead to the formation of carbocations (carbonium ions). Evidence for the formation of carbonium ions has been observed in the metabolism of N-nitrosodi-n-propylamine. nih.gov

Table 1: Potential Reactive Intermediates from N,N'-Dimethyl-N,N'-dinitrosoethylenediamine

Intermediate TypeFormation PathwayResulting Species
α-Hydroxynitrosamine Enzymatic α-hydroxylationCH₃-N(NO)-CH₂-CH(OH)-N(NO)-CH₃
Diazonium Ion Decomposition of α-hydroxynitrosamine[CH₃-N=N]-CH₂-CH₂-[N=N-CH₃]²⁺
Aminyl Radical Homolytic N-N bond cleavage•N(CH₃)-CH₂-CH₂-N(CH₃)-NO
Carbocation Heterolytic C-N bond cleavage⁺CH₂-CH₂-N(NO)-CH₃

The nitroso group exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile.

Nucleophilic Pathways: The α-protons adjacent to the N-nitroso group are acidic and can be removed by a strong base like lithium diisopropylamide (LDA). nih.gov This generates an α-lithiated nitrosamine, which is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones. nih.gov This pathway provides a synthetic route to α-substituted nitrosamines. Furthermore, the nitrogen of the nitroso group is weakly electrophilic and susceptible to attack by strong nucleophiles like organolithium or Grignard reagents. nih.gov

Electrophilic Pathways: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile, reacting with strong electrophiles. nih.govacs.org For example, alkylating agents such as trialkyloxonium salts can O-alkylate the nitrosamine to form an alkoxydiazenium salt. nih.govacs.org These resulting cations are themselves electrophilic. nih.gov

De-nitrosation Reactions and Associated Pathways

De-nitrosation, the removal of the nitroso group, is a characteristic reaction of N-nitrosamines. This process can be initiated under various conditions.

In acidic environments, protonation of the amine nitrogen is thought to occur, rendering the molecule susceptible to nucleophilic attack. nih.gov This protolytic de-nitrosation is often accelerated by the presence of nucleophiles such as bromide, thiocyanate, or thiourea, which attack the protonated nitrosamine. nih.govrsc.org The reaction rate is dependent on the acidity and the nature of the nucleophile. rsc.orgdur.ac.uk

Photolytic de-nitrosation also occurs, where UV irradiation leads to the cleavage of the N-NO bond, generating free radicals. nih.govusu.edu This pathway is significant in the environmental degradation of nitrosamines. acs.org

Intramolecular and Intermolecular Rearrangements

N-nitroso compounds are known to undergo several types of rearrangement reactions. A classic example is the Fischer-Hepp rearrangement, where N-nitroso-N-alkylanilines rearrange to C-nitrosoanilines under acidic conditions. nih.govsci-hub.se While this specific rearrangement applies to aryl nitrosamines, it highlights the potential for the nitroso group to migrate.

For aliphatic nitrosamines, other rearrangements are possible. For instance, N-alkyl-N-nitrosoamides have been shown to undergo rearrangement. acs.org Carboxylates derived from N-acetyl-N-nitroso-α-amino acids can undergo facile rearrangements initiated by carboxylate attack. rsc.org Photochemical conditions can also induce rearrangements, such as the transformation of o-nitrophenylimines into nitrosoarenes. nih.govacs.org For a molecule like this compound, intramolecular cyclization reactions could be envisioned under specific catalytic or thermal conditions, although specific examples for this compound are not documented.

Photochemical and Radiolytic Transformations of N-Nitroso Compounds

Exposure to electromagnetic radiation can induce significant transformations in N-nitroso compounds.

Photochemical Transformations: N-nitrosamines strongly absorb UV radiation, which can lead to the homolytic cleavage of the N-N bond. acs.orgmdpi.com This photolysis generates an amino radical and a nitric oxide radical. acs.org The subsequent fate of these radicals depends on the reaction conditions. The quantum yield of decomposition is influenced by factors such as pH and the presence of dissolved oxygen. nih.govacs.org In acidic solutions, the rate of photolysis often increases. nih.gov Under inert atmospheres, the radical fragments can recombine or react with other species. In the presence of air, products such as nitrate (B79036) esters can be formed. acs.org Photolysis can also lead to the formation of N-nitramines. nih.gov

Radiolytic Transformations: Radiolysis involves the decomposition of a compound by high-energy radiation, such as gamma rays or X-rays. While specific studies on the radiolysis of this compound are scarce, it is expected to induce chemical changes similar to photolysis, primarily through the formation of free radicals. The radiolysis of nitrous oxide (N₂O), a simple related molecule, has been shown to produce nitrogen, oxygen, and nitrogen oxides through complex radical and ionic pathways. nih.gov By analogy, the radiolysis of this compound would likely involve the cleavage of the N-N and other bonds, leading to a complex mixture of smaller radical and ionic fragments.

Table 2: Summary of Chemical Transformations

TransformationConditionsKey Intermediates/PathwaysTypical Products
De-nitrosation Acidic, Nucleophiles (e.g., Br⁻)Protonation, Nucleophilic attackSecondary Amine, Nitrosyl Halide
Rearrangement Acidic (for aryl), Thermal, PhotochemicalCationic or radical intermediatesIsomeric compounds (e.g., C-nitroso)
Photolysis UV Radiation (e.g., 254 nm)Homolytic N-N bond cleavage, Amino and NO• radicalsSecondary Amine, Nitrite (B80452), Nitramines
Radiolysis High-energy radiation (e.g., γ-rays)Radical and ionic fragmentationComplex mixture of smaller molecules

Theoretical and Computational Investigations of Dimethyldinitrosoethylenediamine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of nitrosamines. conicet.gov.arrsc.org For a representative simple nitrosamine (B1359907) like N-nitrosodimethylamine (NDMA), calculations have established that the C₂N₂O core is planar. wikipedia.org

Table 1: Calculated Molecular Descriptors for N-Nitrosodimethylamine (NDMA) and Related Species

Compound/SpeciesMethodCalculated PropertyValueReference
NDMAX-ray CrystallographyN-N Bond Length1.32 Å wikipedia.org
NDMAX-ray CrystallographyN-O Bond Length1.26 Å wikipedia.org
NDMA Adsorbed on Ni(111)DFT (GGA/PW91)N-N Bond Length Increase+12% conicet.gov.ar
NDMA Adsorbed on Pd(111)DFT (GGA/PW91)N-N Bond Length Increase+13% conicet.gov.ar
Potent NDMA PrecursorsComputational ChemistrypKa Range~8.3 – 10.1 rsc.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms of nitrosamines, including their formation and degradation. nih.govnih.govnih.gov Theoretical studies have investigated the nitrosation of tertiary amines to produce NDMA, identifying the formation of an iminium ion as a key initial step. nih.gov Subsequent pathways, including hydrolysis to dimethylamine (B145610) (DMA) followed by nitrosation, have been computationally explored to determine the most feasible routes. nih.gov

Furthermore, DFT calculations have been employed to contrast different mechanisms for the reductive decomposition of NDMA on metal surfaces like Nickel (Ni) and Palladium (Pd). conicet.gov.ar Such studies can determine whether dissociation occurs at the N-N or N-O bond, finding that N-N bond cleavage is generally favored with a lower activation barrier. conicet.gov.ar Kinetic models based on elementary reactions, with parameters often derived from quantum mechanical calculations, can simulate the time-dependent concentration profiles of NDMA and its degradation products under various conditions, such as UV photolysis. nsf.gov

A cornerstone of modeling reaction mechanisms is the calculation of the potential energy surface (PES), which maps the energy of a system as a function of its geometry. wikipedia.org Key features of the PES are minima, corresponding to stable reactants and products, and saddle points, which represent the transition state (TS) of a reaction. wikipedia.orguleth.ca Transition State Theory (TST) uses the properties of the TS to calculate reaction rates. wikipedia.orgquantumatk.com

Computational methods, such as the Nudged Elastic Band (NEB) method, are used to locate the minimum energy path between reactants and products and to characterize the transition state. quantumatk.com For the decomposition of NDMA on Ni and Pd surfaces, DFT calculations have determined the activation barriers for different dissociation pathways. For example, the dissociation of the N-N bond was found to be exothermic with a lower energy barrier compared to N-O bond cleavage. conicet.gov.ar The development of automated TST calculation methods is accelerating the ability to generate kinetic data for large sets of reactions, reducing reliance on estimations. nih.gov

Table 2: Calculated Activation Energies for NDMA Decomposition Pathways

Reaction PathwaySurfaceComputational MethodActivation Energy (Ea)Reference
N-N Bond DissociationNi(111)DFT (GGA/PW91)Lower Barrier conicet.gov.ar
N-O Bond DissociationNi(111)DFT (GGA/PW91)Higher Barrier conicet.gov.ar
N-N Bond DissociationPd(111)DFT (GGA/PW91)Lower Barrier conicet.gov.ar
N-O Bond DissociationPd(111)DFT (GGA/PW91)Higher Barrier conicet.gov.ar

The solvent environment can dramatically influence reaction rates and mechanisms. springernature.comucsb.edu Computational models can account for these effects in several ways. Continuum solvation models treat the solvent as a uniform polarizable medium, which is computationally efficient. ucsb.edu More explicit models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, treat the reacting molecules with high-level quantum mechanics while the surrounding solvent molecules are modeled with less computationally intensive classical mechanics. springernature.com

These models show that the rate of a reaction can be accelerated or retarded depending on how the solvent differentially stabilizes the reactants versus the transition state. ucsb.edu For reactions involving polar transition states, a change to a more polar solvent can alter the activation energy by orders of magnitude. ucsb.edu For nitrosamine formation, which can be pH-dependent, computational studies have explored reactions in aqueous solutions, showing, for instance, that the presence of species like carbon dioxide can act as a catalyst. capes.gov.br The choice of solvent is therefore a critical parameter in both experimental and computational studies of nitrosamine chemistry.

Structure-Reactivity Relationships: A Computational Perspective

Structure-Reactivity Relationships (SRRs), often part of a broader Structure-Activity Relationship (SAR) analysis, aim to link the molecular structure of a compound to its chemical reactivity or biological activity. nih.govlhasalimited.org Computationally derived descriptors are central to developing these relationships for nitrosamines. nih.gov

For a set of aliphatic nitrosamines, pattern recognition analysis has successfully used descriptors based on molecular connectivity, geometry, and the sigma charge on nitrogen atoms to classify them by mutagenic activity. nih.gov This demonstrates that computational chemistry can identify the key electronic and structural features that govern reactivity. For NDMA precursors, computational studies have established a clear link between properties like the partial charge on the nitrogen atom and the propensity to form NDMA. rsc.org These SRRs are crucial for improving risk assessment, allowing scientists to predict the potential carcinogenicity of unstudied nitrosamines by comparing their structural and electronic features to those of well-characterized analogues. nih.govlhasalimited.org

Advanced Simulation Techniques for Nitrosamine Chemistry

The field of computational chemistry is continually evolving, with advanced simulation techniques offering deeper insights into complex chemical processes. For nitrosamine chemistry, methods like ab initio molecular dynamics (AIMD) are particularly valuable. AIMD generates dynamical trajectories by calculating the forces on the atoms "on the fly" using quantum mechanics, allowing for the simulation of reaction dynamics without pre-defined reaction coordinates. springernature.com

Other advanced techniques include Monte Carlo simulations, which have been used to assess the health risks associated with nitrosamine exposure. nih.gov Furthermore, the integration of machine learning with computational chemistry is a rapidly growing area. Machine Learning Potentials (MLPs) can be trained on high-accuracy quantum mechanical data to create computationally cheaper models that can still accurately describe complex systems, such as reactions in explicit solvent. springernature.com The use of large language models (LLMs) is also emerging as a tool to automate the complex workflows of setting up, running, and analyzing molecular dynamics simulations, promising to accelerate the pace of research in computational structural biology and toxicology. arxiv.orgarxiv.org

Analytical Methodologies for the Characterization and Detection of Dimethyldinitrosoethylenediamine

Chromatographic Techniques for Separation and Quantification.uhplcs.comfda.gov

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. shimadzu.com For nitrosamines like dimethyldinitrosoethylenediamine, both gas and liquid chromatography, often coupled with mass spectrometry, are indispensable for achieving the low detection limits required for safety and quality control. uhplcs.comrestek.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely accepted method for the analysis of volatile and semi-volatile compounds such as nitrosamines. shimadzu.comwikipedia.orgspectroinlets.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a "gold standard" for substance identification in many fields. wikipedia.org

In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. thermofisher.com The separation of components is achieved based on their different affinities for the stationary phase coating the column and their volatility. spectroinlets.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. thermofisher.com

For nitrosamine (B1359907) analysis, direct liquid injection is often preferred as it is effective over a broader range of volatilities compared to headspace analysis. restek.com The sensitivity of GC-MS allows for the detection of nitrosamines at the parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is crucial for regulatory compliance. resolvemass.ca To enhance sensitivity, especially for compounds with labile chemical bonds like nitrosamines, techniques such as reducing the electron energy during ionization can be employed. thermofisher.com Triple quadrupole GC-MS/MS systems, operating in selected reaction monitoring (SRM) mode, offer even greater selectivity and are ideal for quantifying trace levels of contaminants in complex matrices. thermofisher.com

Table 1: Typical GC-MS/MS Parameters for Nitrosamine Analysis

Parameter Setting Reference
GC System Shimadzu GCMS-TQ8050 NX shimadzu.com
Column SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) shimadzu.com
Injection Mode Splitless shimadzu.com
Injection Volume 2 µL shimadzu.com
Carrier Gas Helium thermofisher.com
Oven Temperature Program 50 °C (1 min) → (20 °C/min) → 250 °C (3 min) shimadzu.com
MS System Triple Quadrupole thermofisher.comshimadzu.com
Ionization Mode Electron Ionization (EI) thermofisher.comshimadzu.com
Acquisition Mode Multiple Reaction Monitoring (MRM) shimadzu.comedqm.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) Approaches.fda.govmdpi.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) offers a powerful alternative for the analysis of nitrosamines, particularly for those that are less volatile or thermally labile. uhplcs.comnih.gov This approach provides high sensitivity and selectivity, enabling the detection and quantification of multiple nitrosamine impurities in a single run. fda.govnih.govnih.govnih.gov

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC. nih.govresearcher.life When coupled with mass spectrometry, UHPLC-MS/MS is a highly effective tool for the rapid and sensitive analysis of trace-level impurities like nitrosamines in various matrices. mdpi.comresearchgate.netnih.govresearcher.life The method's ability to separate target analytes from complex sample matrices is crucial for accurate quantification. researchgate.netnih.gov For instance, a two-dimensional LC-MS/MS method has been developed to quantify nitrosamines in lipophilic active pharmaceutical ingredients by retaining the API in the first dimension and transferring the nitrosamine-containing fraction to the second dimension for analysis. nih.gov

Table 2: Example UHPLC-MS/MS Method Parameters for Nitrosamine Analysis

Parameter Setting Reference
UHPLC System Agilent 1260 series researchgate.net
Column Inertsil ODS-3 C18 (5 µm, 4.6 × 150 mm) researchgate.net
Mobile Phase Gradient of methanol (B129727) and 5 mmol·L−1 ammonium (B1175870) acetate (B1210297) aqueous solution (containing 0.1% formic acid) mdpi.com
Flow Rate 0.3 mL·min−1 mdpi.com
Injection Volume 10 µL mdpi.com
MS Detector Agilent 6460 triple quadrupole researchgate.net
Ionization Source Electrospray Ionization (ESI) researchgate.net
Acquisition Mode Multiple Reaction Monitoring (MRM) researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the elucidation of chemical structures and the identification of unknown compounds, such as metabolites. fda.govnih.govlibretexts.org In the context of nitrosamine analysis, HRMS can differentiate between the target analyte and other compounds with very similar masses, ensuring high selectivity and reliable results. fda.gov This capability is particularly important for distinguishing nitrosamine impurities from structurally similar compounds that may be present in the sample matrix. fda.gov

Orbitrap-based mass spectrometers, for example, can achieve high mass resolving power, allowing for the selective determination of analytes at low concentrations even in the presence of a high background. lcms.czthermofisher.com The data acquired through HRMS can also be used for retrospective analysis, providing a comprehensive dataset for future investigations. fda.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for determining the molecular structure and assessing the purity of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules. researchgate.netwikipedia.orgmsu.edu It provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its structure, dynamics, and purity. wikipedia.org

For N-nitrosamines, NMR spectroscopy is particularly useful for observing the presence of rotamers, which are stereoisomers that result from restricted rotation around a single bond. acanthusresearch.com The N-N bond in asymmetrical N-nitrosamines has a partial double bond character, leading to the existence of stable E and Z isomers that can be distinguished by NMR. acanthusresearch.comnih.gov These rotamers can exhibit different chemical shifts in the NMR spectrum. acanthusresearch.com For example, in the ¹H NMR spectrum of some asymmetrical N-nitrosamines, two distinct sets of signals can be observed, corresponding to the two different isomeric forms. nih.gov The relative ratio of these isomers can be determined from the integration of their respective signals. acanthusresearch.com Density functional theory (DFT) calculations are often used in conjunction with experimental NMR data to assign the signals to the specific Z and E configurations. researchgate.netnih.gov

Table 3: General ¹H NMR Observations for Asymmetrical N-Nitrosamines

Feature Observation Reference
Signal Sets Two sets of signals may be observed for a single compound. acanthusresearch.comnih.gov
Isomerism Signals correspond to the presence of stable E and Z rotamers. acanthusresearch.comnih.gov
Signal Assignment DFT calculations can aid in assigning signals to specific isomers. researchgate.netnih.gov
Quantitative Analysis The ratio of isomers can be determined by integrating the signal areas. acanthusresearch.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The spectroscopic characterization of this compound, a member of the N-nitroso compound family, relies on techniques that can identify its key functional groups and quantify its presence. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for this purpose.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. nih.gov The method is based on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate in modes such as stretching and bending. youtube.comyoutube.com These absorption frequencies are characteristic of the bond type and its molecular environment, providing a unique "fingerprint" of the compound. youtube.com

For this compound (N,N'-dimethyl-N,N'-dinitrosoethylenediamine), the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary functional groups. The most significant of these is the N-nitroso group (N-N=O). The stretching vibrations associated with this and other groups in the molecule are key to its identification.

Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N=OStretch1430-1500Strong
N-NStretch1000-1100Medium-Strong
C-NStretch1020-1250Medium
C-H (in CH₂)Stretch2850-2960Medium
C-H (in CH₃)Stretch2870-2970Medium

Note: The exact positions of these bands can be influenced by the molecule's physical state and solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique widely used for the quantitative analysis of chemical species in solution. thermofisher.com It measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The N-nitroso group in this compound acts as a chromophore, a part of the molecule that absorbs light.

N-nitroso compounds typically exhibit a characteristic weak absorption band in the UV region, generally between 330-370 nm. This absorption is attributed to the n → π* electronic transition of the N=O group. While this absorption can be used for detection, its utility for quantification in complex mixtures can be limited if other compounds present have overlapping absorbance spectra. thermofisher.com In such cases, chemometric analysis of the full UV-Vis spectrum can help to determine the concentration of individual components in a mixture. thermofisher.com

Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected Wavelength (λmax)
N=On → π*~330-370 nm

Sample Preparation Techniques for Environmental and Complex Chemical Matrices

The analysis of this compound in environmental samples like water or soil, or in complex chemical mixtures, presents significant challenges. researchgate.netresearchgate.net These matrices often contain the target analyte at very low concentrations alongside numerous interfering substances. researchgate.net Therefore, a crucial step before instrumental analysis is sample preparation, which aims to isolate, clean up, and concentrate the analyte to improve the sensitivity and selectivity of the detection method. researchgate.net

Several sample preparation techniques have been developed and refined for the analysis of emerging pollutants, including nitroso compounds, in various matrices. researchgate.net

Solid-Phase Extraction (SPE): This is one of the most extensively used techniques, particularly for liquid samples like water. researchgate.net In SPE, the sample is passed through a column or disk containing a solid adsorbent material. The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample.

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. The efficiency of the extraction depends on the analyte's solubility in the chosen solvent.

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane). The stir bar is placed in the sample, and as it stirs, the analyte partitions into the coating. It offers high recovery efficiency for certain compounds. americanpharmaceuticalreview.com

Microwave-Assisted Extraction (MAE): Primarily used for solid samples like soil and sediment, MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix.

Comparison of Sample Preparation Techniques

TechniquePrincipleCommon MatricesAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent, followed by elution. researchgate.netWater, liquid samplesHigh preconcentration factors, low solvent usage, potential for automation.Sorbent selection is critical; matrix components can clog the column.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. researchgate.netWater, liquid samplesSimple, well-established.Requires large volumes of organic solvents, can be labor-intensive, emulsion formation can be an issue.
Stir Bar Sorptive Extraction (SBSE) Analyte sorption onto a coated magnetic stir bar. americanpharmaceuticalreview.comWater, liquid samplesHigh analyte recovery, minimal solvent use, environmentally friendly.Can have long extraction times; carryover between samples can be a concern.
Microwave-Assisted Extraction (MAE) Use of microwave energy to accelerate solvent extraction from a solid matrix. researchgate.netSoil, sediment, solid samplesFast extraction times, reduced solvent consumption compared to traditional methods.Requires specialized equipment; potential for thermal degradation of sensitive analytes.

Emerging Analytical Technologies for Nitroso Compounds

Due to the presence of N-nitroso compounds at trace levels in various products and matrices, there is a continuous need for highly sensitive, specific, and robust analytical methods. labcompare.com While traditional techniques like HPLC with UV detection can be used, modern technologies offer significantly lower detection limits and greater confidence in identification. nih.gov

Thermal Energy Analysis (TEA)

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector specifically for nitroso-containing compounds. labcompare.com Its selectivity makes it a preferred method in many industries since the 1960s, as it can analyze N-nitroso compounds with minimal interference from the sample matrix. labcompare.com The process involves:

Separation of compounds, typically by Gas Chromatography (GC).

Pyrolytic cleavage of the N-NO bond in a furnace to release a nitric oxide (NO•) radical.

Reaction of the NO• radical with ozone (O₃) to produce electronically excited nitrogen dioxide (NO₂*).

Detection of the light emitted as the excited NO₂* decays to its ground state. The intensity of this light is proportional to the amount of the nitroso compound present.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry, especially when coupled with chromatographic separation, has become the cornerstone for the trace analysis of nitrosamines. nih.gov These methods offer unparalleled sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS): These methods are well-suited for volatile and thermally stable nitrosamines. The USP has proposed GC-MS methods for detecting certain nitrosamine impurities. labcompare.comnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, reducing the risk of false positives.

Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem MS (LC-MS/MS), and High-Resolution MS (LC-HRMS): This is arguably the most powerful and versatile platform for nitrosamine analysis. americanpharmaceuticalreview.comnih.gov It is applicable to a wide range of nitrosamines, including those that are non-volatile or thermally labile.

LC-MS/MS: Using tandem quadrupole mass spectrometers, this technique provides excellent sensitivity and selectivity for quantifying known target compounds. americanpharmaceuticalreview.com

LC-HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the confident identification of compounds by determining their elemental composition. This is crucial for identifying unknown nitrosamines and differentiating them from isobaric interferences (different compounds with the same nominal mass). americanpharmaceuticalreview.com

Comparison of Emerging Analytical Technologies

TechnologyPrincipleSelectivitySensitivityKey Advantages
GC-Thermal Energy Analysis (TEA) Pyrolytic cleavage of N-NO bond and chemiluminescence detection of the resulting NO radical. labcompare.comVery High (Specific to N-nitroso group)HighExcellent selectivity minimizes matrix interference and false positives. labcompare.com
GC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.HighHigh to Very HighRobust and established method for volatile nitrosamines; high confidence in identification. nih.gov
LC-HRMS Chromatographic separation followed by high-resolution mass analysis. americanpharmaceuticalreview.comVery HighVery HighProvides highly accurate mass data for unambiguous identification; can screen for both known and unknown compounds; suitable for a wide range of analytes. americanpharmaceuticalreview.comnih.gov

Environmental Transformation and Degradation Pathways of Dimethyldinitrosoethylenediamine

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis, hydrolysis, and chemical oxidation or reduction. These processes are significant in determining the persistence and transformation of chemical contaminants in the environment.

N-nitrosamines are generally susceptible to degradation by sunlight. acs.org Photolysis, or light-induced degradation, is a primary abiotic pathway for many nitrosamines in aqueous environments and the atmosphere. acs.orgmdpi.com The process typically involves the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the N-NO bond. nih.govmdpi.com

Studies on various nitrosamines demonstrate that photolytic degradation can be efficient. nih.gov For instance, research on N-nitrosodimethylamine (NDMA) shows it has a strong absorption band in the UV range of 225-250 nm, and its photolysis breaks the N-N bond, generating products like dimethylamine (B145610) (DMA) and nitrite (B80452). mdpi.com The efficiency of photolysis can be influenced by the presence of other substances in the water, such as scavengers or catalysts. nih.gov Under acidic conditions, for example, the photohydrolysis of nitrosamines can be catalyzed by protonated guanidine, leading to the formation of the parent amine, nitrogen gas (N₂), and/or nitrous oxide (N₂O). nih.gov

Table 1: General Photodegradation Products of N-Nitrosamines

Precursor CompoundPrimary Degradation ProductsReference
N-Nitrosodimethylamine (NDMA)Dimethylamine (DMA), Nitrite (NO₂⁻) mdpi.com
General N-NitrosaminesParent Amine, Nitrogen (N₂), Nitrous Oxide (N₂O) nih.gov

This table presents generalized findings for N-nitrosamines due to the absence of specific data for Dimethyldinitrosoethylenediamine.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of N-nitroso compounds towards hydrolysis varies depending on their specific chemical structure and the pH of the surrounding medium. Generally, N-nitrosamines are relatively stable to hydrolysis under neutral environmental conditions (pH 7). rsc.org Significant degradation through hydrolysis typically requires strongly acidic or basic conditions, which are not common in most natural water bodies. rsc.org

For instance, studies on N-nitroso-N'- (p-nitrophenyl)urea showed that hydrolysis proceeds through hydroxide (B78521) ion attack at the carbonyl carbon in basic solutions (pH 8-11). rsc.org However, this compound lacks such a susceptible functional group, suggesting a higher degree of hydrolytic stability under normal environmental pH ranges. The absence of specific studies on this compound prevents a detailed description of its hydrolytic pathways and kinetics.

Chemical oxidation is a significant abiotic process that can transform contaminants in soil and water. nih.gov Strong oxidizing agents like ozone (O₃) and chlorine dioxide (ClO₂) are known to react with and transform certain N-nitrosamine precursors. nih.gov Studies have shown that ozonation can effectively reduce the formation potential of NDMA by oxidizing its precursors. nih.govresearchgate.net The reaction mechanism during ozonation can be complex, potentially involving the formation of highly reactive inorganic nitrogenous intermediates like hydroxylamine. nih.gov However, some N-nitrosamines, such as NDMA, are themselves resistant to direct oxidation by ozone. mdpi.com

Conversely, chemical reduction can also play a role in the degradation of nitroso-compounds. For example, the reduction of 2,4-dinitroanisole (B92663) (DNAN), a related nitroaromatic compound, with zero-valent iron has been shown to produce amino derivatives. nih.gov This suggests that in anoxic environments containing reducing agents, the nitroso groups of this compound could potentially be reduced.

Environmental Monitoring and Occurrence Studies (Chemical Detection Focus)

The detection and quantification of nitrosamines in environmental samples are crucial for assessing the extent of contamination and potential risks. Due to their carcinogenicity at low concentrations, highly sensitive and selective analytical methods are required.

Occurrence in Environmental Matrices:

N-nitrosamines have been detected in various environmental compartments, often at trace levels (ng/L). Their presence is frequently associated with industrial and municipal wastewater discharges.

Wastewater: N-nitrosodimethylamine (NDMA) is a commonly found nitrosamine (B1359907) in industrial wastewater, with concentrations reaching up to several thousand ng/L in effluents from industries such as electroplating and textile dyeing. climit.no In municipal wastewater treatment plants, NDMA is also prevalent, with median concentrations in primary effluents typically ranging from 5-20 ng/L, although peak concentrations can be significantly higher. nih.gov N-nitrosomorpholine (NMOR) is another frequently detected nitrosamine in wastewater. nih.gov

Drinking Water: The presence of nitrosamines in drinking water is a significant concern. While concentrations are generally low, they can be formed during water treatment processes, particularly chloramination. sintef.no Monitoring studies in drinking water have detected NDMA at concentrations ranging from 2 to 180 ng/L. altex.org

Soil and Biosolids: Nitrosamines can also be found in soil and biosolids, often as a result of the land application of treated wastewater sludge. core.ac.uk

Chemical Detection Methods:

A variety of analytical techniques are employed for the detection of nitrosamines in environmental samples. The choice of method often depends on the specific nitrosamine, the sample matrix, and the required detection limit.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile nitrosamines. researchgate.netnih.gov It offers good sensitivity and selectivity. The U.S. Environmental Protection Agency (EPA) Method 607 utilizes GC with a nitrogen-phosphorus detector or a thermal energy analyzer for the determination of nitrosamines in wastewater. unit.no

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly suitable for the analysis of less volatile and thermally labile nitrosamines. researchgate.netresearchgate.net It provides high sensitivity and specificity, allowing for detection at very low concentrations.

High-Performance Liquid Chromatography with Post-Column UV Photolysis/Griess Reaction (HPLC-PCUV): This method is used for the screening of various nitro(so) compounds. It involves the separation of compounds by HPLC, followed by UV photolysis to generate nitrite, which is then detected colorimetrically using the Griess reagent. acs.org

Interactive Data Table: Detection Methods for Nitrosamines in Environmental Samples

Analytical TechniqueTarget AnalytesSample MatrixTypical Detection LimitsReference
Gas Chromatography-Mass Spectrometry (GC-MS)Volatile Nitrosamines (e.g., NDMA)Air, Water, Wastewater< 1 µg/m³ (air), ng/L range (water) nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Various NitrosaminesPharmaceuticals, Waterng/L to sub-ng/L range researchgate.netresearchgate.net
HPLC with Post-Column UV Photolysis/Griess Reaction (HPLC-PCUV)N-nitroso compoundsWater4-28 ng/L acs.org
Gas Chromatography with Thermal Energy Analyzer (GC-TEA)NitrosaminesWastewaterNot specified unit.no

Q & A

Basic: What experimental design strategies are optimal for optimizing the synthesis of dimethyldinitrosoethylenediamine?

To optimize synthesis, employ factorial design to systematically test variables (e.g., temperature, reagent ratios, catalysts). For example, a 2³ factorial design can evaluate interactions between three independent variables (e.g., pH, reaction time, solvent polarity). Thermodynamic parameters like ΔrH° (enthalpy of reaction) and ΔrG° (free energy) from NIST data should guide temperature and pressure conditions. Pre-experimental screening using fractional factorial designs helps identify critical variables before full-scale optimization .

Basic: What characterization methods are recommended to confirm the structural integrity of this compound?

Use a multi-technique approach:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and purity. Appendices in research reports often include spectral data for cross-validation .
  • Chromatography (HPLC or GC-MS) with calibrated standards to quantify purity and detect impurities. Reference ECHA guidelines for analytical protocols .
  • Mass spectrometry (EI/CI) to verify molecular weight and fragmentation patterns, comparing results with NIST Chemistry WebBook entries .

Advanced: How can mechanistic pathways of this compound in nitrosation reactions be elucidated?

Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (DFT calculations) to map reaction intermediates. Link experimental data to a theoretical framework (e.g., transition state theory) to identify rate-determining steps . Validate hypotheses using isotopic labeling (e.g., ¹⁵N) and analyze thermodynamic parameters (ΔrS°, ΔfH°gas) from NIST .

Advanced: How should researchers address contradictions in stability data for this compound under varying environmental conditions?

Adopt a pre-test/post-test control group design to isolate variables (e.g., light, humidity). Use accelerated aging studies under controlled conditions (e.g., 40°C/75% RH) and compare degradation kinetics with Arrhenius predictions. Statistical tools like ANOVA can resolve discrepancies between datasets, while bibliometric analysis ensures methodological rigor .

Basic: What protocols ensure safe handling of this compound in laboratory settings?

Follow OSHA/NIOSH guidelines:

  • Use PPE (gloves, goggles, respirators) certified for nitrosamine handling .
  • Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation .
  • Implement fume hoods and spill containment kits, referencing Safety Data Sheets (SDS) for emergency procedures .

Advanced: What computational approaches best predict the environmental fate of this compound?

Apply QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Use thermodynamic data (ΔrG°) from NIST to parameterize molecular dynamics simulations. Validate predictions with experimental LC-MS/MS data on soil/water matrices, aligning with ECHA’s environmental risk assessment frameworks .

Basic: How can researchers assess the purity of this compound batches?

  • HPLC-UV/Vis with a validated calibration curve (≥5-point standard) .
  • Elemental analysis (C, H, N) to confirm stoichiometry, referencing NIST-certified reference materials .
  • Thermogravimetric analysis (TGA) to detect residual solvents or moisture .

Advanced: What methodologies identify and quantify byproducts in this compound synthesis?

Use high-resolution mass spectrometry (HRMS) coupled with isotope dilution for trace byproduct detection. Develop a reaction network model using ChemDraw or similar tools to predict intermediates. Cross-reference findings with mechanistic studies and ECHA’s impurity profiling guidelines .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., toxicology or materials science)?

Design collaborative frameworks linking chemical synthesis to endpoint applications:

  • For toxicology: Use Ames tests or in vitro mutagenicity assays, guided by OECD guidelines .
  • For materials science: Apply spectroscopic ellipsometry or XRD to study thin-film interactions, referencing thermodynamic stability data .

Basic: What statistical methods are essential for analyzing dose-response relationships in this compound bioassays?

  • Logistic regression to model non-linear dose-response curves.
  • Bootstrap resampling to estimate confidence intervals for EC₅₀ values.
  • Mann-Whitney U tests for non-parametric comparisons, ensuring alignment with journal requirements for statistical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.